molecular formula C16H16 B15075536 1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro- CAS No. 66081-13-8

1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro-

Katalognummer: B15075536
CAS-Nummer: 66081-13-8
Molekulargewicht: 208.30 g/mol
InChI-Schlüssel: BDGDXZGHWJTCIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro- is a complex organic compound with the molecular formula C16H16 and a molecular weight of 208.2982 . This compound is characterized by its unique polycyclic structure, which includes multiple fused rings, making it an interesting subject for chemical research and applications.

Vorbereitungsmethoden

The synthesis of 1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro- involves several steps, typically starting with simpler organic molecules that undergo a series of reactions to form the complex polycyclic structure. Common synthetic routes include cyclization reactions, where smaller ring structures are fused together under specific conditions. Industrial production methods may involve the use of catalysts to increase yield and efficiency, as well as optimized reaction conditions such as temperature and pressure control .

Analyse Chemischer Reaktionen

1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one atom or group of atoms with another, often facilitated by reagents like halogens or nucleophiles.

    Addition: The compound can participate in addition reactions where atoms or groups are added to the double bonds present in its structure.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro- has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which 1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro- exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro- can be compared with other similar polycyclic compounds, such as:

    Cyclopentadiene: A simpler polycyclic compound with fewer fused rings.

    Naphthalene: Another polycyclic compound with a different ring structure.

    Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings.

The uniqueness of 1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro- lies in its complex fused ring structure, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

66081-13-8

Molekularformel

C16H16

Molekulargewicht

208.30 g/mol

IUPAC-Name

hexacyclo[8.5.1.02,6.03,14.07,16.011,15]hexadeca-4,8,12-triene

InChI

InChI=1S/C16H16/c1-2-8-10-5-6-12-11-4-3-9-7(1)13(8)16(14(9)11)15(10)12/h1-16H

InChI-Schlüssel

BDGDXZGHWJTCIG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2C3C=CC4C3C5C2C1C6C5C4C=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.